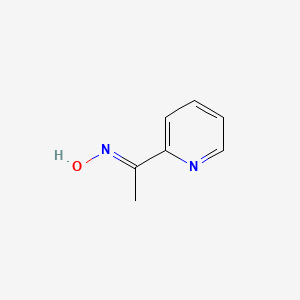

Ethanone, 1-(2-pyridinyl)-, oxime

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-pyridinyl)-, oxime typically involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O} + \text{H}_2\text{O} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Ethanone oximes serve as valuable intermediates in the synthesis of various bioactive molecules. For instance, they are utilized in the preparation of vicinal diaryl(heteroaryl)-substituted heterocycles, which are important in developing selective COX-2 inhibitors like Tilmacoxib and Valdecoxib. The synthetic routes often involve coupling reactions that yield high overall yields (up to 80%) for desired products .

1.2 DNA Binding Studies

Recent studies have highlighted the ability of ethanone oximes to bind to DNA, showcasing their potential as synthetic nucleases. Research on p-pyridinyl oxime carbamates demonstrated that these compounds could induce extensive single and double-stranded DNA cleavages, independent of oxygen and pH conditions. The structure-activity relationship (SAR) indicated that substituents on the carbamate group significantly influence DNA binding affinity .

Structural Studies

2.1 Crystal Structure Analysis

The crystal structure of ethanone oxime has been extensively studied using X-ray crystallography. For example, the crystal structure of aqua(1-(2-pyridyl)ethanone oxime) revealed a triclinic system with specific atomic coordinates and measurement conditions. The hydrogen bonding interactions within the crystal lattice play a crucial role in stabilizing the structure .

2.2 NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structural properties of ethanone oximes in solution. Significant chemical shifts were observed for the oxime protons, providing insights into their conformational preferences and interactions in different solvents .

Catalytic Applications

3.1 Asymmetric Catalysis

Ethanone oximes are also explored in asymmetric catalytic processes. For instance, the reduction of 1-(4-pyridyl)ethanone O-benzyl oxime using borane complexes has shown excellent enantioselectivity (up to 99% ee). This highlights their utility in synthesizing chiral amines, which are valuable in pharmaceuticals .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Synthesis of COX-2 inhibitors; high yields in synthetic routes |

| DNA Binding Studies | Induction of DNA cleavage; structure-activity relationship indicates critical substituent effects |

| Structural Studies | Detailed crystal structures reveal hydrogen bonding networks; NMR provides insights into conformations |

| Catalytic Applications | High enantioselectivity in asymmetric reductions; potential for chiral amine synthesis |

Mécanisme D'action

The mechanism of action of Ethanone, 1-(2-pyridinyl)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

2-Acetylpyridine: The parent compound, differing by the presence of a carbonyl group instead of an oxime group.

2-Pyridyl methyl ketone: Another derivative of pyridine with a similar structure but different functional groups.

2-Acetopyridine: Similar to 2-acetylpyridine but with variations in the substituents on the pyridine ring.

Uniqueness: Ethanone, 1-(2-pyridinyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

Ethanone, 1-(2-pyridinyl)-, oxime (commonly referred to as 1-(2-pyridinyl)ethanone oxime) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-pyridinyl)ethanone oxime is characterized by the presence of a pyridine ring linked to an ethanone moiety through an oxime functional group. Its molecular formula is . The unique structural features contribute to its biological activity, particularly its ability to form hydrogen bonds and coordinate with metal ions, enhancing its interaction with biological targets .

The biological activity of 1-(2-pyridinyl)ethanone oxime is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or modulating receptor activities through competitive inhibition. This mechanism is significant in its potential use as an anticancer agent.

- Antimicrobial Action : Research indicates that 1-(2-pyridinyl)ethanone oxime exhibits antifungal and antibacterial properties, likely due to its ability to disrupt microbial cell functions.

- Coordination Chemistry : The oxime group can act as a ligand in coordination chemistry, allowing the compound to interact with various metal ions, which can modulate enzymatic activities .

Antimicrobial Properties

1-(2-pyridinyl)ethanone oxime has shown promising results in antimicrobial studies. It exhibits activity against various bacterial strains and fungi. The lipophilicity enhanced by the trifluoromethyl group in related compounds increases membrane permeability, facilitating better bioavailability in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-pyridinyl)ethanone oxime. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, it has shown significant growth inhibition in MCF-7 breast cancer cells and other lines such as PC-3 (prostate cancer) and A549 (lung cancer) .

Study on Anticancer Activity

In a study conducted by Arafa et al., various derivatives of 1-(2-pyridinyl)ethanone oxime were synthesized and evaluated for their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard drugs like erlotinib, suggesting enhanced potency against cancer cell lines .

Antimicrobial Efficacy Research

A separate investigation into the antimicrobial efficacy of 1-(2-pyridinyl)ethanone oxime revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the compound's potential as a lead structure for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Antimicrobial Action | Disrupts microbial cell functions |

| Coordination Chemistry | Interacts with metal ions to modulate activities |

Propriétés

IUPAC Name |

(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZORVGMRQRIMY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-54-9 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.